6-(cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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Overview
Description
6-(Cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor containing the pyrrolopyridine core. This process often requires the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or halides can be used, often with the aid of a base or acid catalyst.
Major Products Formed
Oxidation: : Formation of pyrrolopyridine-7-one derivatives.
Reduction: : Production of reduced pyrrolopyridine derivatives.
Substitution: : Generation of various substituted pyrrolopyridines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 6-(cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.
Medicine
This compound has been investigated for its potential medicinal properties. It may serve as a lead compound in drug discovery, particularly for diseases where modulation of specific biological targets is required.
Industry
In the material science industry, this compound can be used to develop new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism by which 6-(cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
6-(Cyclobutylmethyl)pyridin-2-amine
1-Methyl-1H-pyrrolo[2,3-c]pyridin-7-one
Uniqueness
6-(Cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one stands out due to its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets.
Properties
IUPAC Name |
6-(cyclobutylmethyl)-1-methylpyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-14-7-5-11-6-8-15(13(16)12(11)14)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYLXRWLZGGHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CC3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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